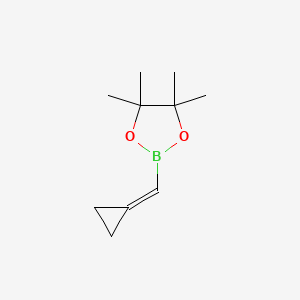
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CBPin, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in chemical synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, including variations of the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been studied for their inhibitory activity against serine proteases like thrombin. These compounds exhibit interesting coordination properties in both solid state and solution, including weak N–B coordination (Spencer et al., 2002).
- A scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane has been developed, highlighting its utility as a general propargylation reagent. This process solves issues related to borolane “ate” equilibration and protonolysis in production (Fandrick et al., 2012).
Development of New Chemical Entities
- The compound has been used in the development of a new building block for synthesizing silicon-based drugs and odorants, as demonstrated by the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
- Research includes the synthesis of pinacolylboronate-substituted stilbenes, utilized in the synthesis of boron-capped polyenes. These compounds are potential intermediates for creating new materials for LCD technology and could have therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Electrochemical and Physical Properties
- Electrochemical properties of similar sulfur-containing organoboron compounds have been analyzed, indicating a lower oxidation potential for organoborates compared to organoboranes. These properties are relevant for synthesizing selectively substituted products (Tanigawa et al., 2016).
- The crystal structure of related dioxaborolane compounds has been studied, providing insights into the molecular configuration and potential applications in various chemical reactions (Seeger & Heller, 1985).
Applications in Polymerization and Catalysis
- The catalyst-transfer Suzuki-Miyaura coupling polymerization of related dioxaborolane compounds has been investigated, leading to the synthesis of polymers with narrow molecular weight distribution and high regioregularity. This has implications for precision synthesis in polymer chemistry (Yokozawa et al., 2011).
Propriétés
IUPAC Name |
2-(cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSBDUMOFSIDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

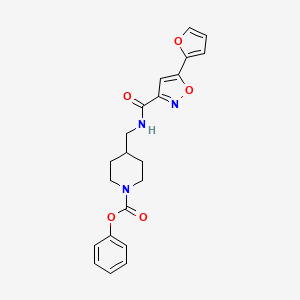

![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)
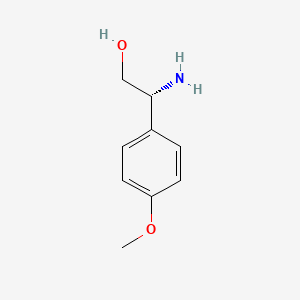
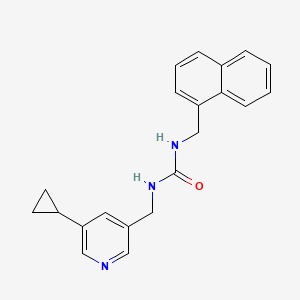
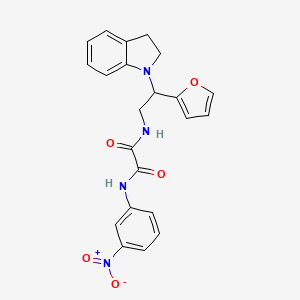
![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
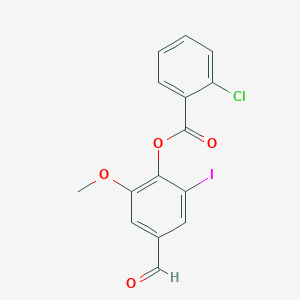
![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
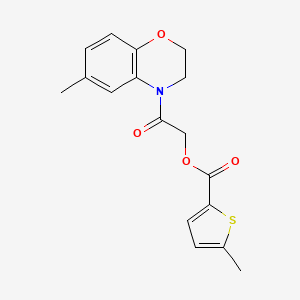
![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)